GSK2636771 - 1372540-25-4

GSK2636771

Catalog Number: EVT-253387
CAS Number: 1372540-25-4
Molecular Formula: C22H22F3N3O3
Molecular Weight: 433.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK2636771 is a potent, orally bioavailable, adenosine triphosphate (ATP)-competitive inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, specifically targeting the p110β isoform. [, , , , , , , , ] This pathway plays a critical role in various cellular processes, including growth, survival, and metabolism. [] Dysregulation of this pathway, often through PTEN loss, is implicated in various cancers, making it an attractive target for therapeutic intervention. [, , , , , , , , , ] GSK2636771 is classified as a selective PI3Kβ inhibitor and has garnered significant attention in cancer research due to its potential as a targeted therapy. [, , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Optimizing Patient Selection: Developing reliable biomarkers beyond PTEN status for predicting response to GSK2636771 will be crucial for maximizing its clinical utility. [, , , ]
  • Overcoming Resistance: Further research is needed to understand and counteract the mechanisms underlying resistance to GSK2636771, potentially leading to more effective treatment strategies. [, , ]
  • Exploring Novel Combinations: Investigating GSK2636771 in combination with other targeted therapies or immunotherapies holds promise for developing more effective therapeutic regimens. [, , , , , , , , ]

TGX-221

Relevance: TGX-221 serves as a valuable starting point for the development of GSK2636771. [] Both compounds share a similar benzimidazole core structure and exhibit high selectivity for PI3Kβ over other PI3K isoforms. The identification of TGX-221 as a potent and selective PI3Kβ inhibitor provided the foundation for further optimization, leading to the discovery of GSK2636771, which possesses improved pharmaceutical properties, such as enhanced oral bioavailability.

BYL719 (Alpelisib)

Compound Description: BYL719, also known as alpelisib, is an orally bioavailable, selective inhibitor of the phosphatidylinositol 3-kinase α (PI3Kα) isoform. [, , ] BYL719 has demonstrated clinical activity in tumors harboring PIK3CA alterations, particularly in hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer.

Relevance: BYL719 is frequently studied in combination with GSK2636771 to assess potential synergistic effects in inhibiting PI3K signaling. [, , ] While GSK2636771 targets the PI3Kβ isoform, BYL719 selectively inhibits PI3Kα, providing a complementary approach to block this crucial signaling pathway. Preclinical studies have indicated that dual inhibition of PI3Kα and PI3Kβ can lead to enhanced antitumor activity in various cancer models, including those with PTEN deficiency.

AZD6284

Relevance: Similar to GSK2636771, AZD6284 selectively targets PI3Kβ and demonstrates efficacy in PTEN-deficient cancers. [, ] This shared sensitivity to PI3Kβ inhibition, even in the absence of PTEN alterations, suggests that a significant proportion of cancer cells may rely on p110β signaling for survival, highlighting the therapeutic potential of PI3Kβ inhibitors like GSK2636771 beyond PTEN-deficient tumors.

AZD8186

Relevance: Both AZD8186 and GSK2636771 belong to the class of PI3Kβ-specific inhibitors. [] These compounds are designed to selectively target and inhibit the PI3Kβ isoform, which plays a crucial role in the growth and survival of various cancer cells, especially in the context of PTEN deficiency. The development of multiple PI3Kβ-specific inhibitors highlights the therapeutic significance of this target and provides alternative treatment options for patients with cancers driven by PI3Kβ signaling.

CAL-101 (Idelalisib)

Relevance: While GSK2636771 specifically targets PI3Kβ, CAL-101 inhibits PI3Kδ. [] Both compounds target specific isoforms of PI3K, highlighting the distinct roles different PI3K isoforms play in various cellular processes and disease contexts. The efficacy of both compounds in inhibiting tumor growth further emphasizes the therapeutic potential of targeting specific PI3K isoforms in cancer treatment.

A66

Relevance: A66, in combination with GSK2636771, demonstrates synergistic effects in inhibiting the growth of PTEN-mutant endometrioid endometrial cancer cells. [] While GSK2636771 targets PI3Kβ, A66 selectively inhibits PI3Kα. This combination suggests that dual inhibition of both PI3Kα and PI3Kβ may be required to overcome potential compensatory mechanisms and achieve effective growth suppression in PTEN-mutant tumors.

Temsirolimus

Relevance: Temsirolimus inhibits mTOR, a downstream effector of the PI3K pathway, while GSK2636771 targets PI3Kβ directly. [] The sensitivity of PTEN-mutant endometrioid endometrial cancer cell lines to temsirolimus suggests that targeting the PI3K pathway at different levels, either by inhibiting mTOR or PI3Kβ, may be an effective therapeutic strategy for cancers with dysregulated PI3K signaling.

αCT1

Relevance: αCT1, in combination with GSK2636771, synergistically sensitizes glioblastoma cells to temozolomide treatment. [] While αCT1 targets Cx43, GSK2636771 inhibits PI3Kβ, suggesting that targeting both Cx43 and PI3Kβ simultaneously may be a promising approach to enhance the efficacy of temozolomide in resistant glioblastoma. This highlights the potential of combining GSK2636771 with agents that target different pathways involved in tumor growth and drug resistance.

Overview

GSK2636771 is a selective inhibitor of phosphoinositide 3-kinase beta, a member of the phosphoinositide 3-kinase family that plays a crucial role in various cellular processes, including growth, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in tumors characterized by aberrant phosphoinositide 3-kinase signaling.

Source and Classification

GSK2636771 was developed by GlaxoSmithKline and is classified as a small-molecule inhibitor targeting the beta isoform of phosphoinositide 3-kinase. This compound has been studied for its ability to selectively inhibit this enzyme, which is implicated in several cancer types, making it a candidate for targeted cancer therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK2636771 involves several key steps:

  1. Starting Materials: The synthesis begins with appropriate precursors that are modified through various organic reactions.
  2. Key Reactions: The synthetic route includes methods such as Suzuki coupling and amide formation, which are critical for constructing the complex molecular framework of GSK2636771.
  3. Purification: Following synthesis, the compound is purified using techniques like chiral preparative supercritical fluid chromatography to ensure the isolation of the desired stereoisomer.

The detailed synthetic pathway includes the formation of intermediates that undergo transformations leading to the final product. For instance, one step involves coupling an intermediate with a specific aryl halide to introduce necessary functional groups essential for biological activity .

Molecular Structure Analysis

Structure and Data

GSK2636771 has a complex molecular structure characterized by multiple functional groups that confer its biological activity. The molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 358.43 g/mol. The structure features a pyrido[1,2-a]pyrimidine core that is critical for its interaction with phosphoinositide 3-kinase beta.

The structural analysis reveals specific binding sites that facilitate interaction with the target enzyme, contributing to its selectivity and potency. Crystallographic studies have provided insights into the binding conformation of GSK2636771 within the active site of phosphoinositide 3-kinase beta .

Chemical Reactions Analysis

Reactions and Technical Details

GSK2636771 participates in various chemical reactions that are pivotal for its activity:

  • Inhibition Mechanism: The compound acts as a competitive inhibitor, binding to the ATP-binding site of phosphoinositide 3-kinase beta and preventing substrate phosphorylation.
  • Selectivity: Its design allows for high selectivity over other isoforms of phosphoinositide 3-kinase, minimizing off-target effects and enhancing therapeutic efficacy.

The compound's reactivity profile has been studied extensively to understand its stability and interactions under physiological conditions .

Mechanism of Action

Process and Data

The mechanism of action of GSK2636771 involves:

  1. Binding: Upon administration, GSK2636771 binds to the ATP-binding pocket of phosphoinositide 3-kinase beta.
  2. Inhibition: This binding inhibits the kinase activity of the enzyme, leading to reduced phosphorylation of downstream targets involved in cell survival and proliferation.
  3. Biological Effects: The inhibition results in decreased cellular signaling pathways associated with cancer progression, thereby inducing apoptosis in cancer cells dependent on aberrant phosphoinositide 3-kinase signaling.

Experimental data indicate that GSK2636771 effectively reduces cell viability in various cancer cell lines through this mechanism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK2636771 exhibits several notable physical and chemical properties:

These properties are critical for formulation development and determining the compound's bioavailability .

Applications

Scientific Uses

GSK2636771 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: Its primary application is as a therapeutic agent targeting cancers with dysregulated phosphoinositide 3-kinase signaling pathways.
  • Research Tool: GSK2636771 serves as a valuable tool for studying phosphoinositide 3-kinase signaling mechanisms in cellular models.
  • Combination Therapies: Ongoing research explores its use in combination with other therapeutic agents to enhance anti-tumor efficacy and overcome resistance mechanisms in cancer treatment.
Introduction to GSK2636771 in Oncological Research

GSK2636771 represents a paradigm shift in targeted cancer therapy as a first-in-class, orally bioavailable phosphoinositide 3-kinase beta (PI3Kβ)-selective inhibitor. This small molecule compound functions through competitive inhibition at the adenosine triphosphate (ATP)-binding site of PI3Kβ, exhibiting nanomolar potency and remarkable isoform specificity. Its development addresses the critical need for precision therapeutics targeting cancers driven by PTEN loss, where conventional PI3K inhibitors show limited efficacy. The compound's emergence stems from advanced structural biology insights enabling rational drug design against PI3Kβ's unique catalytic domain, distinguishing it from other class I PI3K isoforms [1] [4]. Unlike pan-PI3K inhibitors that broadly suppress all class I isoforms, GSK2636771 achieves selective pathway inhibition while minimizing off-target effects, positioning it as a strategic therapeutic for molecularly defined malignancies.

Role of PI3Kβ Inhibition in Targeted Cancer Therapy

The PI3K pathway constitutes a fundamental signaling network regulating essential cellular processes including proliferation, metabolism, and survival. Class I PI3K comprises four catalytic isoforms (α, β, δ, γ), each with distinct biological functions and expression patterns. PI3Kβ stands apart through its ubiquitous tissue expression and unique activation mechanisms. Unlike PI3Kα, which responds primarily to receptor tyrosine kinases (RTKs), PI3Kβ can be activated directly by G-protein coupled receptors (GPCRs) and demonstrates constitutive activity when bound to membranes through its lipid-binding domains. This independence from receptor-specific activation renders PI3Kβ a critical signaling node, particularly when alternative pathways are compromised [1] [7].

Table 1: Biological and Functional Characteristics of Class I PI3K Isoforms

IsoformPrimary ActivatorsTissue ExpressionRole in PTEN-Deficient Context
p110α (PI3Kα)Receptor Tyrosine Kinases (RTKs)UbiquitousSecondary compensation mechanism
p110β (PI3Kβ)G-protein Coupled Receptors (GPCRs), IntegrinsUbiquitousPrimary signaling driver
p110δ (PI3Kδ)Immune receptor engagementLeukocytesLimited relevance
p110γ (PI3Kγ)Chemokine receptorsLeukocytes, CardiovascularLimited relevance

GSK2636771's mechanism centers on high-affinity binding to PI3Kβ's catalytic pocket, inducing a conformational change that prevents ATP binding and subsequent phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This selective inhibition disrupts downstream AKT activation and mTOR signaling, effectively inducing cancer cell cycle arrest and apoptosis specifically in PI3Kβ-dependent tumors. Preclinically, GSK2636771 demonstrated >100-fold selectivity for PI3Kβ over other class I isoforms, with minimal activity against class II/III PI3Ks or distantly related kinases. This specificity translates to potent suppression of PIP3 production and AKT phosphorylation in PTEN-null cell lines, while sparing PI3Kα-dependent cells even at micromolar concentrations [3] [4].

The therapeutic rationale for isoform-selective inhibition is underscored by the dose-limiting toxicities associated with pan-PI3K inhibitors, particularly hyperglycemia and insulin resistance resulting from systemic PI3Kα inhibition. GSK2636771 circumvents these metabolic complications through its β-selectivity, preserving glucose homeostasis while maintaining antitumor efficacy in appropriate molecular contexts. Pharmacodynamic studies confirm that GSK2636771 achieves sustained pathway suppression in tumor tissue, evidenced by reduced phospho/total AKT ratios in both surrogate tissues and tumor biopsies from treated patients [4] [5].

Rationale for Selective PI3Kβ Targeting in PTEN-Deficient Malignancies

The tumor suppressor PTEN (phosphatase and tensin homolog) functions as the primary counterbalance to PI3K signaling by dephosphorylating PIP3 back to PIP2. In PTEN-deficient malignancies, this critical regulatory brake is disabled, resulting in pathological PIP3 accumulation and constitutive AKT activation. Research has revealed that among class I PI3K isoforms, PI3Kβ assumes dominance in PTEN-null contexts through a mechanism of compensatory hyperactivation. This occurs because PTEN loss disproportionately elevates PIP3 substrates that preferentially activate PI3Kβ over other isoforms. Consequently, PTEN-deficient cells develop a synthetic lethal dependency on PI3Kβ signaling for survival—a vulnerability absent in PTEN-intact cells [2] [8].

Table 2: Mechanisms and Prevalence of PTEN Dysfunction Across Cancers

Cancer TypePTEN Alteration PrevalencePrimary Alteration MechanismsPI3Kβ Dependency
Glioblastoma Multiforme41.9%Mutations, Homozygous deletionEstablished
Uterine Carcinoma66.3%Mutations, Epigenetic silencingEstablished
Prostate Cancer13.6%Deep deletions, Promoter methylationEstablished
Melanoma12.4%Mutations, Copy number lossEstablished
Non-Small Cell Lung CancerUp to 11.2%Mutations, Epigenetic silencingEmerging evidence

The molecular basis for this dependency involves distinct activation kinetics and membrane recruitment mechanisms specific to PI3Kβ. Unlike PI3Kα, which requires RTK-mediated recruitment, PI3Kβ directly interacts with membrane phospholipids and small GTPases (e.g., Rac/Cdc42) that remain active in PTEN-deficient cells. Genomic analyses further reveal that a subset of PTEN-deficient tumors exhibit PIK3CB amplification (encoding p110β), creating a dual oncogenic driver scenario. The first-in-human study of GSK2636771 clinically validated this dependency, demonstrating that patients with PTEN-deficient advanced solid tumors harboring PIK3CB amplification achieved significant clinical benefit, including one castrate-resistant prostate cancer patient with a durable partial response exceeding one year [4].

Beyond cancer cell-intrinsic effects, PTEN deficiency reshapes the tumor microenvironment (TME) toward immunosuppression through PI3Kβ-mediated mechanisms. Preclinical models reveal that PTEN loss increases secretion of immunosuppressive cytokines (CCL2, VEGF) while decreasing T-cell infiltration and interferon responsiveness. This creates a "cold" tumor microenvironment resistant to immune checkpoint blockade. GSK2636771 counteracts these effects by normalizing chemokine expression and restoring T-cell infiltration in PTEN-null models, providing a rationale for combining PI3Kβ inhibitors with immunotherapy—particularly in melanoma and prostate cancers where PTEN loss correlates with immunotherapy resistance [9].

Table 3: Clinical Responses to GSK2636771 in PTEN-Deficient Solid Tumors (First-in-Human Study Data)

Tumor TypePTEN StatusPIK3CB StatusBest ResponseDuration of Benefit
Castrate-Resistant Prostate CancerDeficientAmplificationPartial Response>1 year
Castrate-Resistant Prostate CancerDeficientMutationStable Disease≥34 weeks
Castrate-Resistant Prostate CancerDeficientMutationStable Disease≥34 weeks
Various Advanced Solid TumorsDeficientWild-typeStable Disease≥24 weeks (n=8 patients)

The synthetic lethality between PTEN loss and PI3Kβ inhibition represents a precision medicine paradigm for multiple cancer types. PTEN inactivation occurs through diverse mechanisms—including somatic mutations (missense, nonsense, frameshift), homozygous deletions, promoter hypermethylation, and post-translational modifications—all converging on pathway hyperactivation. Importantly, each alteration creates equivalent therapeutic vulnerability to PI3Kβ inhibition regardless of the specific mechanism of PTEN loss. This broad applicability addresses a significant unmet need in cancers like uterine carcinoma (66.3% PTEN-altered) and glioblastoma (41.9% PTEN-altered) where conventional therapies show limited efficacy against molecularly defined subsets [8] [9].

Properties

CAS Number

1372540-25-4

Product Name

GSK2636771

IUPAC Name

2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid

Molecular Formula

C22H22F3N3O3

Molecular Weight

433.4 g/mol

InChI

InChI=1S/C22H22F3N3O3/c1-13-15(4-3-5-18(13)22(23,24)25)12-28-14(2)26-20-17(21(29)30)10-16(11-19(20)28)27-6-8-31-9-7-27/h3-5,10-11H,6-9,12H2,1-2H3,(H,29,30)

InChI Key

XTKLTGBKIDQGQL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1C(F)(F)F)CN2C(=NC3=C(C=C(C=C32)N4CCOCC4)C(=O)O)C

Synonyms

2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CN2C(=NC3=C(C=C(C=C32)N4CCOCC4)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.